molecular formula C13H17ClFNO B1465364 (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol CAS No. 1458457-42-5

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol

Cat. No.: B1465364
CAS No.: 1458457-42-5
M. Wt: 257.73 g/mol
InChI Key: MFUFHGDBHXARJX-UHFFFAOYSA-N
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Description

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-4-fluorobenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidine, followed by the reduction of the resulting intermediate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a more simplified piperidine derivative.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of a suitable solvent.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, dehalogenated piperidine derivatives, and substituted piperidine compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2-Chlorobenzyl)piperidin-3-yl)methanol
  • (1-(4-Fluorobenzyl)piperidin-3-yl)methanol
  • (1-(2-Chloro-4-methylbenzyl)piperidin-3-yl)methanol

Uniqueness

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanol is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This dual substitution can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO/c14-13-6-12(15)4-3-11(13)8-16-5-1-2-10(7-16)9-17/h3-4,6,10,17H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUFHGDBHXARJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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